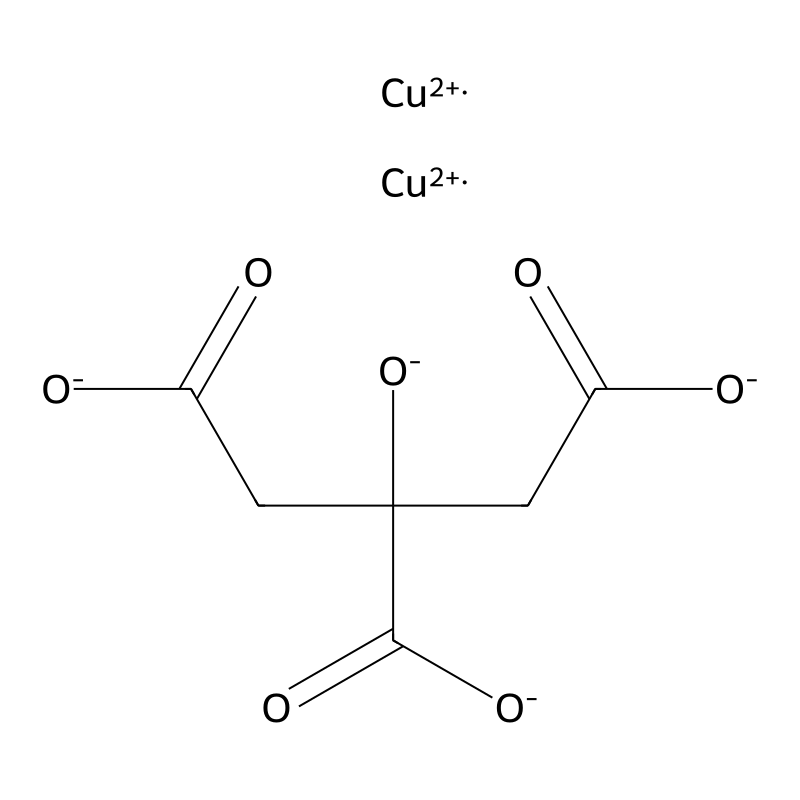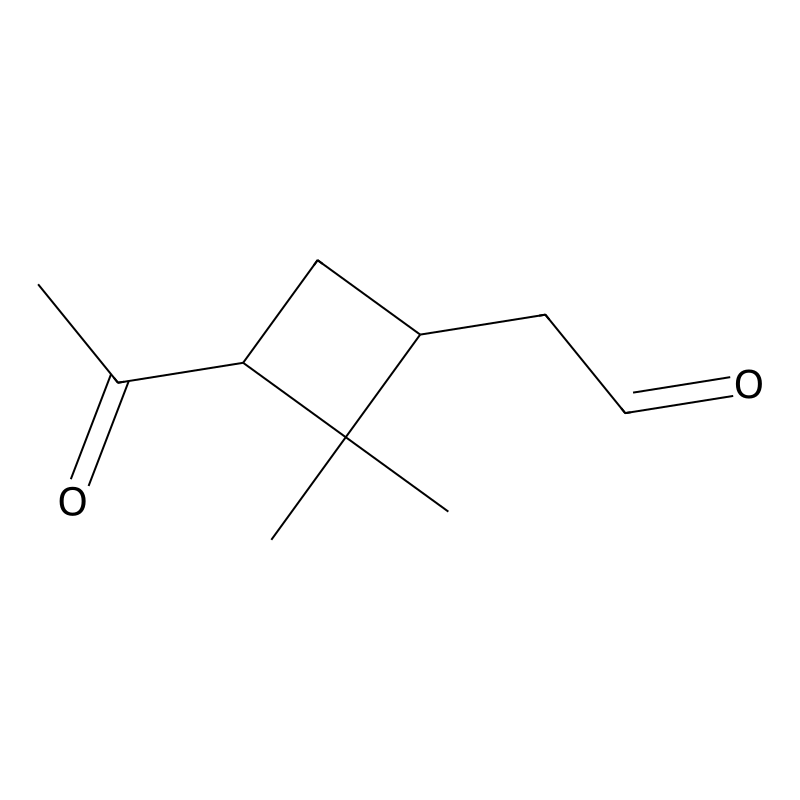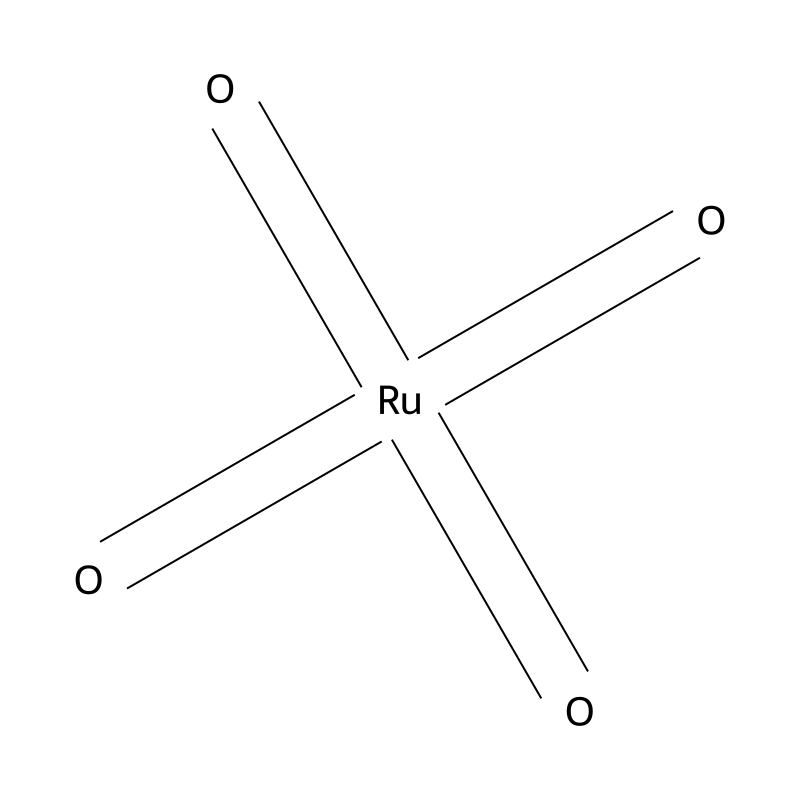Copper citrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Nutritional and health research:
- Copper supplementation: Copper citrate is a well-absorbed and bioavailable form of copper studied for its potential role in addressing copper deficiencies. Research investigates its effectiveness in managing conditions like Menkes disease, a rare genetic disorder causing copper deficiency .
- Antioxidant and anti-inflammatory properties: Studies explore the potential of copper citrate as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and modulate inflammatory responses is under investigation for its role in various health conditions .
Agricultural research:
- Fungicide: Copper citrate exhibits antifungal properties and is being explored as a potential fungicide for controlling fungal diseases in crops. Research evaluates its efficacy and safety compared to traditional fungicides .
- Micronutrient fertilizer: Due to its copper content, copper citrate is being investigated as a micronutrient fertilizer for plants. Studies assess its effectiveness in improving plant growth and yield while minimizing potential environmental concerns associated with copper use in agriculture .
Environmental research:
- Degradation of pollutants: Research explores the potential of copper citrate in degrading environmental pollutants like organic dyes and pesticides. Its ability to break down these harmful compounds is being investigated for its application in environmental remediation .
- Antimicrobial agent: Studies investigate the use of copper citrate as an antimicrobial agent against various bacteria and fungi. Its potential applications include water disinfection and control of microbial growth in various settings .
Copper citrate, specifically copper(II) citrate, is an ionic compound formed from the reaction of copper ions with citric acid. Its chemical formula can be represented as , and it has a molar mass of approximately 568.85 g/mol. This compound exists in various forms, including a blue anhydrous solid and a turquoise hemipentahydrate. Copper citrate is known for its low solubility in water and is characterized by its unique blue coloration, which is typical of many copper salts derived from oxygen-containing acids .
The synthesis of copper citrate can be performed using several methods:
- Precipitation Method: Mixing solutions of copper(II) sulfate and trisodium citrate under controlled conditions leads to the formation of a precipitate, which can then be filtered and dried.
- Direct Reaction: Reacting copper(II) oxide or hydroxide with citric acid directly also yields copper citrate, often requiring heating to enhance the reaction rate.
- Hydrothermal Synthesis: This method involves using high temperatures and pressures to facilitate the reaction between copper salts and citric acid, producing finely divided products with unique properties1.
Copper citrate has various applications across different fields:
- Agriculture: Used as a micronutrient in fertilizers to promote plant growth.
- Food Industry: Acts as a preservative and stabilizer due to its antimicrobial properties.
- Chemical Industry: Utilized in the synthesis of other copper compounds and catalysts in organic reactions.
- Biomedical
Research indicates that copper citrate interacts with other compounds in various ways:
- Catalytic Activity: It has been shown to catalyze the oxidation of organic substrates, such as ascorbic acid, enhancing reaction kinetics in the presence of citric acid.
- Complexation Studies: Copper citrate can form complexes with other organic molecules, influencing solubility and reactivity.
These interactions are critical for understanding its behavior in biological systems and industrial applications .
Copper citrate shares similarities with other copper compounds but exhibits unique characteristics that set it apart. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Copper(II) Acetate | Cu(C₂H₃O₂)₂ | More soluble in water; used as a fungicide |
| Copper(II) Oxide | CuO | Basic oxide; used in ceramics and pigments |
| Copper(II) Carbonate | CuCO₃ | Forms basic salts; often found on weathered copper |
| Magnesium Citrate | Mg₃(C₆H₅O₇)₂ | Used primarily as a laxative; different metal ion |
Copper citrate's distinct solubility profile and biological activity make it particularly valuable in agricultural and nutritional contexts, whereas other compounds may serve different industrial or medicinal purposes .
Aqueous Solution Precipitation Methods
Reaction of Copper Sulfate with Trisodium Citrate
Stoichiometric precipitation occurs via the reaction:
$$ 3\text{CuSO}4\cdot5\text{H}2\text{O} + \text{Na}3(\text{C}6\text{H}5\text{O}7)\cdot2\text{H}2\text{O} \rightarrow \text{Cu}3(\text{C}6\text{H}5\text{O}7)2\cdot5\text{H}2\text{O} + 3\text{Na}2\text{SO}_4 $$
Key process parameters:
| Compound | Solubility (g/dm³) |
|---|---|
| Trisodium citrate dihydrate | 400 |
| Copper sulfate pentahydrate | 300 |
Precipitate formation requires slow mixing of equimolar solutions, with aging periods ≥12 hours for complete crystallization. Suction filtration yields 72-85% theoretical yield depending on washing efficiency .
Copper Ethanoate-Citric Acid Neutralization
Alternative pathway using:
$$ 3\text{Cu(CH}3\text{COO)}2\cdot\text{H}2\text{O} + 2\text{H}3\text{C}6\text{H}5\text{O}7 \rightarrow \text{Cu}3(\text{C}6\text{H}5\text{O}7)2\cdot5\text{H}2\text{O} + 6\text{CH}3\text{COOH} $$
Process advantages:
- Avoids sulfate contamination
- Enables direct pH control through acid-base neutralization
Optimal conditions: - 0.015M copper ethanoate vs. 0.01M citric acid
- Immediate precipitation without aging requirement
Solid-State Synthesis Approaches
Mechanochemical methods eliminate solvent use through high-energy milling:
Solid-state routes produce metastable polymorphs with enhanced surface areas (35-42 m²/g vs. 8-12 m²/g for aqueous products) .
Hydration State Control in Crystallization
Hydration levels depend on drying protocols:
| Condition | Hydration State | Color Transition |
|---|---|---|
| Room temperature drying | Cu₃(C₆H₅O₇)₂·5H₂O | Light blue → turquoise |
| 100°C, 2hr | Cu₃(C₆H₅O₇)₂·2.5H₂O | Turquoise → sea green |
| 180°C, 1hr | Anhydrous Cu₃(C₆H₅O₇)₂ | Dark blue |
Controlled dehydration achieves precise stoichiometry for catalytic applications requiring specific surface hydroxyl groups .
Industrial-Scale Production Optimization
Large-scale synthesis employs continuous flow reactors with parameter optimization:
Industrial reactors achieve 94-97% yield through:
- Centrifugal dehydration (3000g, 15min)
- Countercurrent washing systems
- Fluidized bed drying (78°C, 4hr)
Process intensification strategies include:
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (84%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (82%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
Copper(II) citrate








